Methoxydienone

Description

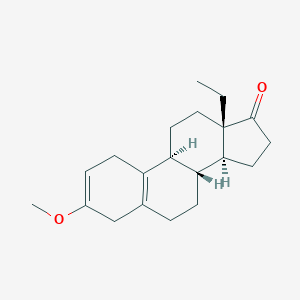

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMRKLSVUBRLLQ-XSYGEPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036347, DTXSID001045120 | |

| Record name | (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2322-77-2, 6236-40-4 | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYGONADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12AU99WIMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Methoxydienone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxydienone, also known as methoxygonadiene or MAX-LMG, is a synthetic anabolic-androgenic steroid (AAS) and progestogen of the 19-nortestosterone group.[1][2] Synthesized in the 1960s during research into oral contraceptives, it was never commercialized for medical use but has since emerged as a designer steroid.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with steroid hormone receptors, its anabolic and androgenic properties, and the experimental methodologies used for its characterization. While quantitative data on its direct receptor binding affinity is limited in publicly available literature, this document consolidates the known information and presents standardized protocols for its evaluation.[1]

Core Mechanism of Action: Dual Receptor Agonism

This compound exerts its physiological effects primarily through its interaction with two key nuclear receptors: the Androgen Receptor (AR) and the Progesterone Receptor (PR).[1] As an agonist, it binds to these receptors, initiating a cascade of molecular events that modulate gene expression in target tissues.

Androgen Receptor (AR) Signaling

The anabolic effects of this compound, such as increased protein synthesis and muscle growth, are mediated through its agonistic activity at the androgen receptor.[3] The binding of this compound to the AR in the cytoplasm triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs).[4] The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][5] This interaction recruits co-regulatory proteins and modulates the transcription of genes responsible for the anabolic and androgenic effects.[4][5]

Progesterone Receptor (PR) Signaling

In addition to its androgenic activity, this compound is also a progestin, meaning it binds to and activates the progesterone receptor.[1] Similar to its action on the AR, this compound binding to the PR induces a conformational change, dissociation from HSPs, dimerization, and translocation to the nucleus. The activated PR complex then binds to Progesterone Response Elements (PREs) on the DNA, regulating the expression of genes involved in reproductive functions and other physiological processes.[6][7]

Quantitative Data Summary

Publicly available quantitative data on the specific binding affinity (Ki or IC50 values) of this compound to the androgen and progesterone receptors are scarce.[1][8] However, its anabolic and androgenic potency has been characterized relative to other androgens using the in vivo Hershberger assay.[2][9]

| Parameter | Value | Reference Compound |

| Anabolic Activity | 54 | Testosterone Propionate |

| Androgenic Activity | 27 | Testosterone Propionate |

| Anabolic:Androgenic Ratio | 2:1 | Testosterone Propionate |

| Anabolic Activity | 90 | Nandrolone |

| Androgenic Activity | 625 | Nandrolone |

| Anabolic:Androgenic Ratio | ~0.14:1 | Nandrolone |

| Table 1: Relative Anabolic and Androgenic Potency of this compound (Administered by Injection)[2] |

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for the androgen and progesterone receptors, which are activated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and History of Methoxygonadiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxygonadiene, also known by its chemical name 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic steroid that occupies a unique position in the landscape of medicinal chemistry and endocrinology.[1][2] First synthesized in the 1960s during the fervent search for novel progestins for oral contraceptives, it was a product of the innovative research led by chemist Herchel Smith and his team at Wyeth Pharmaceuticals.[1][2][3] Despite its potent anabolic properties, methoxygonadiene was never commercialized for therapeutic use.[1][2] However, it later emerged as a key intermediate in the synthesis of the widely used progestin, levonorgestrel, and has also been identified in the illicit market as a designer anabolic-androgenic steroid (AAS).[1][2][4] This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological activity of methoxygonadiene, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its primary signaling pathways.

Discovery and Historical Development

The story of methoxygonadiene is intrinsically linked to the broader narrative of steroid research in the mid-20th century, a period marked by intense efforts to develop synthetic hormones with specific therapeutic applications.

1.1. The Quest for Novel Progestins: In the 1960s and 1970s, pharmaceutical companies were heavily invested in creating new synthetic progestins for use in oral contraceptives.[1][2][3] The research team at Wyeth Pharmaceuticals, under the guidance of Herchel Smith, was at the forefront of this endeavor.[1][2][3] Their work focused on modifying the 19-nortestosterone backbone, which led to the synthesis of a range of novel steroids, including methoxygonadiene.[1][5]

1.2. A Stepping Stone to Levonorgestrel: While methoxygonadiene itself did not proceed to clinical development for contraceptive use, it proved to be a crucial chemical intermediate.[1][2] Its unique structure made it an ideal precursor for the synthesis of levonorgestrel, a second-generation progestin that would become one of the most widely used components of oral contraceptives and emergency contraception.[1][2][6]

1.3. Re-emergence as a Designer Steroid: In more recent times, methoxygonadiene has found a new, albeit illicit, life as a "designer steroid" in the realm of performance enhancement.[1][2][3] Marketed to bodybuilders and athletes for its muscle-building effects, it represents a class of compounds that were investigated pharmaceutically but never commercialized, only to be rediscovered for non-medical purposes.[1][2]

Quantitative Data

Quantitative pharmacological data for methoxygonadiene is limited in publicly accessible scientific literature.[1][2] Much of the available information is qualitative or focuses on its anabolic effects without specific receptor binding affinities.

| Parameter | Value | Reference Compound |

| Anabolic:Androgenic Ratio | 54:27 | Testosterone Propionate |

| Anabolic:Androgenic Ratio | 90:625 | Nandrolone |

| Table 1: Relative Anabolic and Androgenic Potency of Methoxygonadiene (administered by injection).[3][7] |

Comparative Receptor Binding Affinities of Other Progestins:

| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Estrogen Receptor (ERα) RBA (%) |

| Progesterone | 100 | 1-10 | 1-5 | <0.1 |

| Levonorgestrel | 170 | 84-87 | 1-5 | <0.1 |

| Table 2: Comparative Relative Binding Affinities of Progestins.[8] |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of methoxygonadiene are not extensively published. However, based on available information and standard laboratory practices, the following methodologies can be outlined.

3.1. Synthesis of 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one (Methoxygonadiene)

The synthesis of methoxygonadiene is typically achieved through the oxidation of its precursor, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol.[1][9]

3.1.1. Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (Precursor)

-

Principle: This precursor is synthesized via a Birch reduction of an aromatic steroid precursor, 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol, which selectively reduces the aromatic A-ring.[1]

-

Materials:

-

18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol

-

Aniline

-

Sodium metal

-

Tetrahydrofuran (THF)

-

Methanol

-

Acetic acid

-

-

Procedure:

-

Preparation of the Reducing Reagent: In a four-necked flask, cool 30 ml of aniline to -5°C. Add 5 g of sodium metal in portions over 20 minutes, maintaining the temperature between -10°C and 0°C. Gradually warm the mixture to 60-70°C and stir for 1 hour until the solution turns blue.[1][5]

-

Reduction Reaction: Dissolve 5 g of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in 50 ml of THF and cool the solution to -100°C.[1][5] Slowly add this steroid solution to the sodium anilide solution over 30 minutes. Maintain the reaction temperature for 1.5 hours.[1][5]

-

Quenching: Lower the temperature to 0°C and add 25 ml of methanol dropwise over 30 minutes. Stir at 0-10°C for 30 minutes.[1][5]

-

Work-up and Isolation: Transfer the reaction solution to a larger flask and add 150 ml of water. Add 200 ml of 30% acetic acid solution, keeping the temperature between 30-40°C, and hold for 30 minutes.[1][5] Filter the precipitate and wash the filter cake until neutral.[1][5]

-

Purification: To the wet product, add 10 ml of ethanol and reflux for 1 hour. Cool to room temperature, then to -5 to 0°C for 16 hours. Collect the product by suction filtration, wash with cold ethanol, and dry at 40°C to a constant weight.[1][5]

-

3.1.2. Oxidation to Methoxygonadiene

-

Principle: The 17β-hydroxyl group of the precursor is oxidized to a ketone using an Oppenauer oxidation.[9]

-

Materials:

-

13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol

-

Aluminum isopropoxide

-

Toluene

-

Cyclohexanone

-

Anhydrous sodium sulphate

-

Ether

-

-

Procedure:

-

Reaction Setup: In a suitable flask, combine 0.8 g of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol, 0.36 g of aluminum isopropoxide, 26 cc of toluene, and 8 cc of cyclohexanone.[9] Reflux the mixture under a nitrogen atmosphere for 3 hours.[9]

-

Work-up and Isolation: Allow the solution to cool under nitrogen. Add 5 cc of water and shake the mixture vigorously. Add 5 g of anhydrous sodium sulphate, shake again, and let it stand for 30 minutes.[9]

-

Extraction and Evaporation: Filter the solution and combine the filtrate with ether-washings of the residue. Evaporate the solvent, first at 30°C/20 mm Hg, then at 50°C/0.1 mm Hg, to yield the crystalline product, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[9]

-

3.2. Androgen Receptor Competitive Binding Assay

-

Principle: This assay measures the ability of methoxygonadiene to compete with a radiolabeled androgen for binding to the androgen receptor (AR). The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined to calculate the binding affinity (Ki).[7]

-

Materials:

-

Test compound: Methoxygonadiene

-

Radioligand: [³H]-R1881 (a synthetic androgen)

-

AR source: Cytosol from rat prostate or recombinant human AR

-

Buffers and other reagents

-

-

Procedure:

-

Incubate a fixed concentration of [³H]-R1881 with the AR preparation in the presence of increasing concentrations of methoxygonadiene.

-

After reaching equilibrium, separate the bound and free radioligand.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of methoxygonadiene to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.[7]

-

3.3. Progesterone Receptor Competitive Binding Assay

-

Principle: This assay is similar to the AR binding assay but measures the ability of methoxygonadiene to compete with a labeled progesterone ligand for binding to the progesterone receptor (PR).[2]

-

Materials:

-

Test compound: Methoxygonadiene

-

Labeled ligand: Radiolabeled or fluorescently-labeled progesterone

-

PR source: Rabbit uterine cytosol or recombinant human PR

-

Buffers and other reagents

-

-

Procedure:

-

Incubate a fixed concentration of the labeled progesterone ligand with the PR preparation and varying concentrations of methoxygonadiene.

-

After reaching equilibrium, separate the bound and free labeled ligand.

-

Measure the amount of bound labeled ligand.

-

Calculate the IC50 and Ki values as described for the AR binding assay.[2]

-

Signaling Pathways and Mechanism of Action

Methoxygonadiene exerts its biological effects primarily by acting as an agonist at two key nuclear receptors: the Androgen Receptor (AR) and the Progesterone Receptor (PR).[1][2] As a synthetic steroid, it mimics the actions of the endogenous hormones testosterone and progesterone.[1][2]

4.1. Androgen Receptor Signaling:

Upon entering a target cell, methoxygonadiene binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in anabolic processes, such as increased protein synthesis and muscle growth.[7]

4.2. Progesterone Receptor Signaling:

Similarly, methoxygonadiene can bind to the PR. This interaction also leads to the dissociation of HSPs, nuclear translocation, dimerization, and binding to progesterone response elements (PREs) on the DNA. This modulates the expression of genes that regulate various physiological processes, and its progestogenic activity can contribute to side effects such as water retention.

Caption: Methoxygonadiene signaling pathways.

Caption: Workflow for receptor binding assay.

Conclusion

Methoxygonadiene represents a fascinating case study in steroid chemistry and drug development. Born from the pursuit of novel contraceptives, its journey has taken it from a promising pharmaceutical candidate to a critical synthetic intermediate and, ultimately, to an underground performance-enhancing drug. While a comprehensive quantitative profile of its receptor binding affinities remains to be fully elucidated in public literature, its known anabolic and progestogenic effects underscore its potent biological activity. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this and other synthetic steroids, contributing to a deeper understanding of their mechanisms of action and potential therapeutic applications or risks.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methoxydienone - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 2322-77-2 | > 95% [smolecule.com]

- 5. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]

- 6. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

Methoxydienone and the Androgen Receptor: A Technical Guide to its Binding Characteristics and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest within the scientific community.[1] While it has never been marketed for medical use, its presence as a designer steroid necessitates a thorough understanding of its interaction with the androgen receptor (AR).[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the androgen receptor, details the experimental protocols for determining such interactions, and illustrates the subsequent signaling cascade. Although direct quantitative binding affinity data for this compound is scarce in publicly available literature, this guide consolidates related potency data and outlines the established methodologies for its empirical determination.[1][2]

Quantitative Data Summary: Relative Potency

Direct quantitative measures of this compound's binding affinity for the androgen receptor, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not readily found in peer-reviewed literature.[1][2] However, its biological activity, which is mediated by the androgen receptor, has been characterized in terms of its anabolic and androgenic potency relative to other well-established androgens. This provides an indirect measure of its efficacy at the receptor level. The anabolic-to-androgenic ratio is a key parameter in evaluating the therapeutic potential of AAS.[1]

| Compound | Anabolic Potency Ratio | Androgenic Potency Ratio | Reference Compound |

| This compound | 54 | 27 | Testosterone Propionate |

| This compound | 90 | 625 | Nandrolone |

Table 1: Relative Anabolic and Androgenic Potency of this compound. This data is based on administration via injection and provides a comparative measure of its biological effects, which are initiated by binding to the androgen receptor.[1]

Experimental Protocols for Determining Androgen Receptor Binding Affinity

To empirically determine the binding affinity of this compound for the androgen receptor, a competitive radioligand binding assay is the gold standard.[2] This in vitro assay quantifies the ability of a test compound (this compound) to displace a radiolabeled androgen from the androgen receptor.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 and subsequently the Ki of this compound for the androgen receptor.

Materials and Reagents:

-

Receptor Source: Cytosol from the ventral prostates of castrated rats, which is a rich source of androgen receptors.[1][3]

-

Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881 (Metribolone).[1]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).[1]

-

Reference Standard: A known potent androgen, such as unlabeled R1881 or Dihydrotestosterone (DHT), for determining non-specific binding and as a positive control.[1][4]

-

Buffers:

-

Low-salt TEDG buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol) for tissue homogenization and cytosol preparation.[1]

-

Assay buffer for incubations.

-

-

Scintillation Cocktail: For quantifying radioactivity.[1]

Methodology:

-

Preparation of Rat Prostate Cytosol:

-

Ventral prostates are surgically removed from castrated rats.

-

The tissue is homogenized in ice-cold, low-salt TEDG buffer.

-

The homogenate undergoes high-speed centrifugation to pellet cellular debris, with the resulting supernatant (cytosol) containing the soluble androgen receptors.[1]

-

-

Assay Procedure:

-

A constant, predetermined concentration of [³H]-R1881 and a fixed amount of the prostate cytosol are added to a series of assay tubes.

-

Serial dilutions of this compound are added to these tubes to create a concentration gradient.

-

Control tubes are included:

-

Total Binding: Contains cytosol and [³H]-R1881 only.

-

Non-specific Binding: Contains cytosol, [³H]-R1881, and a saturating concentration of unlabeled R1881 to block all specific binding sites.[1]

-

-

The tubes are incubated at 4°C for 16-20 hours to allow the binding to reach equilibrium.[1]

-

-

Separation of Bound and Unbound Ligand:

-

Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved using methods like hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

-

Data Analysis:

-

The radioactivity in each tube is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding of [³H]-R1881 is plotted against the logarithm of the this compound concentration to generate a competition curve.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.[1]

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound for the androgen receptor.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The biological effects of this compound are initiated by its binding to the androgen receptor, which is a ligand-activated transcription factor.[5][6] The binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus and the subsequent regulation of target gene expression.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Uncharted Territory: An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Methoxydienone

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant absence of specific in vivo pharmacokinetic and metabolism data for methoxydienone. This guide, therefore, serves as a methodological and predictive framework for researchers, scientists, and drug development professionals. It outlines the known biological activities of this compound, proposes putative metabolic pathways based on structurally related anabolic-androgenic steroids (AAS), and provides detailed experimental protocols for future in vivo investigations.

Introduction to this compound

This compound, also known as methoxygonadiene or 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic, non-17α-alkylated anabolic-androgenic steroid and progestogen.[1][2][3] Developed in the 1960s during research into oral contraceptives, it was never commercialized for medical use but has been identified as a designer steroid in dietary supplements.[4][5] Structurally related to the progestin levonorgestrel, this compound exerts its biological effects through interaction with the androgen receptor (AR) and the progesterone receptor (PR).[3][4] Its non-17α-alkylated structure suggests a potentially lower risk of hepatotoxicity compared to other oral AAS, but also raises questions about its oral bioavailability and metabolic fate.[2]

Known In Vivo Biological Activity

While pharmacokinetic data is scarce, some in vivo biological activity data exists from the Hershberger assay, a standard method for assessing the anabolic and androgenic properties of steroids in castrated male rats.

Table 1: In Vivo Anabolic-to-Androgenic Ratio of this compound [3]

| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic-to-Androgenic Ratio |

| This compound | 54 | 27 | 2:1 |

| Testosterone Propionate | 100 | 100 | 1:1 |

| Nandrolone | 90 | 625 | ~0.14:1 |

Data presented is based on administration by injection and provides a comparative measure of the compound's desired muscle-building effects versus its masculinizing side effects.

Putative In Vivo Metabolism of this compound

The in vivo metabolism of this compound has not been formally studied. However, based on the well-documented biotransformation of other AAS, particularly methandienone, and general principles of steroid metabolism, a predictive metabolic pathway can be proposed.[6][7][8][9][10] The metabolism is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver, to increase water solubility and facilitate excretion.[11]

Phase I Metabolism

Phase I reactions introduce or expose functional groups. For this compound, these are likely to include:

-

Hydroxylation: Addition of hydroxyl (-OH) groups at various positions on the steroid backbone is a common metabolic pathway for AAS, catalyzed by cytochrome P450 enzymes.

-

Reduction: Reduction of the A-ring and the 3-keto group.

-

Epimerization: Alteration of the stereochemistry at C17.

Phase II Metabolism

The metabolites formed during Phase I, as well as the parent compound, are expected to undergo conjugation with endogenous molecules to form highly water-soluble compounds for excretion via urine and/or bile.[11]

-

Glucuronidation: Conjugation with glucuronic acid is a major pathway for steroid metabolism.

-

Sulfation: Conjugation with a sulfonate group is another common pathway for steroid elimination.[12]

Caption: Proposed metabolic pathway for this compound.

In Vivo Pharmacokinetic Profile (Anticipated)

No specific in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound is currently available in the public domain.[1] The table below is presented as a template for how such data would be structured once determined from in vivo studies.

Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Description | Value (Unit) |

| Cmax | Maximum (peak) plasma concentration | Data Not Available |

| Tmax | Time to reach Cmax | Data Not Available |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Data Not Available |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Data Not Available |

| t1/2 | Elimination half-life | Data Not Available |

| CL/F | Apparent total clearance of the drug from plasma after oral administration | Data Not Available |

| Vd/F | Apparent volume of distribution after oral administration | Data Not Available |

| F (%) | Absolute oral bioavailability | Data Not Available |

Experimental Protocols for In Vivo Assessment

The following sections detail standardized experimental protocols that could be employed to determine the in vivo pharmacokinetics and metabolism of this compound.

Preclinical In Vivo Pharmacokinetic Study Protocol[1][13]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of this compound following oral and intravenous administration in an animal model.

Animal Model:

-

Species: Male Sprague-Dawley rats (n=5 per group).

-

Housing: Controlled environment with a 12-hour light/dark cycle, ad libitum access to food and water.

-

Acclimation: Minimum of 7 days prior to the study.

Experimental Groups:

-

Oral Administration Group: Receives a single oral gavage dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Intravenous (IV) Administration Group: Receives a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein to determine absolute bioavailability.

Procedure:

-

Dosing: Administer the respective doses to each group.

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or other suitable site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

In Vivo Metabolism and Metabolite Identification Protocol[11][14]

Objective: To identify the major phase I and phase II metabolites of this compound in urine and feces and to elucidate its primary routes of excretion.

Animal Model:

-

Species: Male Sprague-Dawley rats equipped with metabolic cages to allow for separate collection of urine and feces.

Procedure:

-

Dosing: Administer a single oral dose of radiolabeled ([¹⁴C] or [³H]) this compound.

-

Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days or until radioactivity is negligible.

-

Radioactivity Quantification: Determine the total radioactivity in each urine and feces sample to ascertain the extent and rate of excretion.

-

Metabolite Profiling (Urine):

-

Pool urine samples from peak excretion periods.

-

Perform enzymatic hydrolysis on a subsample using β-glucuronidase and sulfatase to cleave phase II conjugates.

-

Extract both hydrolyzed and non-hydrolyzed samples using solid-phase extraction (SPE).[11]

-

Analyze the extracts using LC-MS/MS and/or GC-MS to separate and identify metabolites.

-

-

Metabolite Profiling (Feces):

-

Homogenize fecal samples.

-

Extract metabolites using an appropriate organic solvent.

-

Analyze the extracts using LC-MS/MS.

-

-

Structure Elucidation: Use high-resolution mass spectrometry (HRMS) and potentially NMR spectroscopy on isolated metabolites to confirm their structures.

Signaling Pathway

This compound is known to be an agonist for both the androgen receptor (AR) and the progesterone receptor (PR). The binding of this compound to these nuclear receptors initiates a cascade of events leading to changes in gene expression.

Caption: Androgen and progesterone receptor signaling.

Conclusion

This technical guide consolidates the limited available information on this compound and provides a comprehensive framework for its future in vivo investigation. While the anabolic and androgenic activity has been quantified, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion. The proposed metabolic pathways and detailed experimental protocols herein offer a clear roadmap for researchers to elucidate the complete pharmacokinetic and metabolic profile of this synthetic steroid. Such studies are crucial for a thorough understanding of its biological effects and potential toxicities.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 2322-77-2 | > 95% [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. tud.qucosa.de [tud.qucosa.de]

- 6. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro† - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. CYP21-catalyzed production of the long-term urinary metandienone metabolite 17beta-hydroxymethyl-17 alpha-methyl-18-norandrosta-1,4,13-trien-3-one: a contribution to the fight against doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biomed.cas.cz [biomed.cas.cz]

In Vitro Progestogenic and Anabolic Properties of Methoxydienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic steroid belonging to the 19-nortestosterone family, recognized for its dual progestogenic and anabolic-androgenic properties.[1] Developed in the 1960s during research into oral contraceptives, it was never commercially marketed for medical use but has appeared on the designer steroid market.[2][3] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the progestogenic and anabolic activities of this compound. Due to a notable scarcity of publicly available quantitative binding and transactivation data for this compound, this guide also presents comparative data for structurally similar 19-nortestosterone derivatives to provide a frame of reference for its potential activity.[2][3][4][5] Detailed experimental protocols for key in vitro assays and visualizations of the relevant signaling pathways are included to facilitate further research and understanding of this compound's pharmacological profile.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) and a progestogen.[2] Its biological effects are primarily mediated through its interaction with the androgen receptor (AR) and the progesterone receptor (PR).[3][6] As an agonist, this compound binds to these nuclear receptors, initiating a cascade of molecular events that lead to the modulation of gene expression, resulting in anabolic effects such as increased protein synthesis and muscle growth, as well as progestogenic effects.[2][6] Understanding the in vitro properties of this compound is crucial for elucidating its mechanism of action and potential off-target effects.

Mechanism of Action: Signaling Pathways

The anabolic and progestogenic effects of this compound are initiated by its binding to the androgen and progesterone receptors, respectively. Both are ligand-activated transcription factors belonging to the nuclear receptor superfamily.

Androgen Receptor (AR) Signaling Pathway

The primary mechanism for the anabolic effects of this compound is its function as an agonist for the androgen receptor.[2] The binding of this compound to the AR in the cytoplasm leads to a conformational change in the receptor, dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of transcription.[2]

Progesterone Receptor (PR) Signaling Pathway

Similarly, the progestogenic effects of this compound are mediated through its agonistic activity at the progesterone receptor.[7] Upon binding this compound, the PR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. The activated receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, regulating the transcription of progesterone-responsive genes.[3]

Quantitative Data Presentation

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of 19-Nortestosterone Derivatives

| Compound | Androgen Receptor (AR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) |

| Norethisterone (NET) | ~3 | ~1 |

| Levonorgestrel (LNG) | ~1.5 | ~0.5 |

| Gestodene (GSD) | ~2 | ~0.3 |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be considered for comparative purposes.[4]

Table 2: Comparative In Vitro Transcriptional Activation (EC50, nM) of 19-Nortestosterone Derivatives

| Compound | AR-mediated Transactivation EC50 (nM) | PR-mediated Transactivation EC50 (nM) |

| Norethisterone (NET) | ~10 | ~0.1 |

| Levonorgestrel (LNG) | ~1 | ~0.05 |

| Gestodene (GSD) | ~0.5 | ~0.03 |

Note: Lower EC50 values indicate higher potency. Data is compiled from various sources and should be considered for comparative purposes.[4]

Experimental Protocols

To fully characterize the in vitro progestogenic and anabolic properties of this compound, two primary types of assays are essential: competitive binding assays to determine its affinity for the AR and PR, and reporter gene assays to measure its ability to activate these receptors and induce gene transcription.

Steroid Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Receptor Preparation: A source of the target receptor is prepared. This can be cytosol from a target tissue (e.g., rat prostate for AR, rabbit uterus for PR) or a preparation of purified recombinant human receptor.[1]

-

Reagents:

-

Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR).[1]

-

Test Compound: A dilution series of the unlabeled test compound (this compound).

-

Assay Buffer: A suitable buffer to maintain pH and protein stability.

-

Separation Matrix: A method to separate receptor-bound from free radioligand (e.g., hydroxyapatite slurry or glass fiber filters).[1]

-

-

Assay Procedure: a. A constant concentration of the radioligand and the receptor preparation are incubated in the presence of increasing concentrations of the test compound. b. Control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled competitor) are included. c. The mixture is incubated to allow binding to reach equilibrium. d. The receptor-bound radioligand is separated from the free radioligand. e. The amount of bound radioactivity is measured using a liquid scintillation counter.[1]

-

Data Analysis: a. The percentage of specific binding of the radioligand is calculated for each concentration of the test compound. b. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. c. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. d. The Ki (inhibition constant), which represents the binding affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Steroid Receptor Transactivation (Reporter Gene) Assay

This assay measures the functional ability of a compound to activate a steroid receptor and induce the expression of a reporter gene.

Detailed Methodology:

-

Cell Culture and Transfection: a. A suitable mammalian cell line (e.g., HEK293T, HeLa) is cultured in appropriate media. b. Cells are co-transfected with two plasmids: an expression vector containing the gene for the human steroid receptor (AR or PR) and a reporter vector containing a hormone response element (ARE or PRE) upstream of a reporter gene (e.g., luciferase).[4]

-

Compound Treatment: a. After transfection, the cells are treated with a dilution series of the test compound (this compound). b. Control wells (vehicle only) and a reference agonist (e.g., dihydrotestosterone for AR, progesterone for PR) are included.

-

Incubation and Reporter Gene Assay: a. The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[4] b. The cells are then lysed, and the activity of the reporter gene product (e.g., luminescence for luciferase) is measured.

-

Data Analysis: a. The fold induction of reporter gene activity is calculated for each concentration of the test compound relative to the vehicle control. b. A dose-response curve is generated by plotting the reporter activity against the logarithm of the test compound concentration. c. The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined from the curve. This value represents the potency of the compound as a receptor agonist.[2]

Conclusion

This compound is a synthetic steroid with known progestogenic and anabolic-androgenic activities, which are mediated through the progesterone and androgen receptors, respectively.[1][6] While specific in vitro quantitative data for this compound remain limited in the public domain, its pharmacological profile can be inferred from structurally related 19-nortestosterone derivatives and can be thoroughly characterized using the detailed in vitro assays described in this guide.[4] The provided experimental protocols for competitive binding and transactivation assays serve as a foundation for researchers to determine the binding affinity and functional potency of this compound and other novel steroid compounds. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its in vitro progestogenic and anabolic properties.

References

An In-depth Technical Guide on the Synthesis of Levonorgestrel from Methoxydienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its total synthesis is a critical process in pharmaceutical manufacturing. This technical guide provides a detailed overview of a key synthetic route, utilizing methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) as the primary precursor. This pathway is notable for its efficiency and is the subject of various patented industrial processes.[1][2][3] This document will cover the core chemical transformations, present available quantitative data, detail experimental protocols derived from patent literature, and provide visualizations of the synthetic workflow.

Introduction

This compound, also known as methoxygonadiene, is a synthetic steroid first synthesized in the 1960s.[4] While initially investigated for its own hormonal activities, it was never commercialized for therapeutic use.[4][5] Its primary significance in modern pharmaceutical science is its role as a crucial intermediate in the synthesis of norgestrel and its biologically active enantiomer, levonorgestrel.[4][5][6][7] The conversion of this compound to levonorgestrel involves two primary chemical transformations: a stereoselective ethynylation of the C17-ketone and a subsequent acidic hydrolysis of the C3-enol ether to generate the final α,β-unsaturated ketone.[1][2][3] This route is advantageous due to its straightforward nature and amenability to industrial scale-up.[1][2]

Synthetic Pathway Overview

The synthesis of levonorgestrel from this compound is a two-step process.[1][2] The first step is the addition of an acetylene group to the ketone at the C-17 position. This is typically achieved through reaction with a lithium acetylide complex.[1][3] The second step involves the acid-catalyzed hydrolysis of the enol ether at the C-3 position, which results in the formation of the α,β-unsaturated ketone characteristic of levonorgestrel.[1][3][8]

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data extracted from patent literature, showcasing the impact of different reagents and conditions on reaction yields.

| Step | Reactants & Solvents | Key Conditions | Yield | Purity (HPLC) | Source |

| Ethynylation | This compound, Sodium Ethoxide, Toluene, Acetylene | Temp: -20°C | Intermediate Yield: ~91% | Not Specified | CN111647035A[9] |

| Ethynylation | This compound, Potassium Isopropoxide, DMSO, Acetylene | Temp: 30°C | Intermediate Yield: ~95% | Not Specified | CN111647035A[9] |

| Hydrolysis & Purification | Dienol Ether Intermediate, Acetone, 10% HCl | Reflux 1h, then crystallization | Final Product: 375g from 500g intermediate (~80%) | Not Specified | CN101982472A[2] |

| Complete Process | This compound -> Levonorgestrel | Two-step process as per patent | Total Mass Yield: 86% | 99.3% | CN111647035A[9] |

| Complete Process | This compound -> Levonorgestrel | Two-step process as per patent | Total Mass Yield: 87% | 99.2% | CN111647035A[9] |

Experimental Protocols

The following protocols are detailed representations of the synthetic procedures described in patent filings. They are intended for informational purposes for a research audience.

Protocol 1: Ethynylation via Alkynyllithium Ammine Complex[1][2]

This protocol outlines the formation of the dienol ether intermediate.

Methodology:

-

Preparation of Alkynyllithium Ammine Complex:

-

A 1000ml three-necked reaction flask is charged with 500ml of liquid ammonia. The temperature is maintained between -55°C and -50°C.[1][10]

-

10.5g to 11g of lithium metal is added under stirring over a period of 20 minutes.[1][2]

-

Once the lithium metal is fully dissolved (indicated by a blue-black solution), acetylene gas is bubbled through the solution at a flow rate of 4L/min.[1][10] The introduction of acetylene continues until the solution color changes from blue-black to gray-white, and then for an additional 5 minutes.[1][10]

-

-

Ethynylation Reaction:

-

This compound (referred to as 'Wo Shi oxide compound' in some translations) is dissolved in a solvent such as methyl tertiary butyl ether, toluene, or tetrahydrofuran (THF). A typical concentration is 90g of this compound per liter of solvent.[2]

-

The prepared alkynyllithium complex is cooled to -20°C.[2]

-

The this compound solution is added dropwise to the alkynyllithium complex while maintaining the temperature at -20°C. The addition is completed over 30 minutes with continuous stirring.[2]

-

The reaction yields the alkynyl adduct, or dienol ether intermediate (13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol).[3]

-

Protocol 2: Acid Hydrolysis and Purification[2]

This protocol describes the conversion of the dienol ether intermediate to the final levonorgestrel product.

Methodology:

-

Hydrolysis:

-

To the reaction mixture containing the dienol ether intermediate, a 10% solution of hydrochloric acid is added to adjust the pH to 1-2. The temperature is controlled at -10°C to -5°C during this adjustment.[2]

-

After pH adjustment, the temperature is slowly raised to 60°C over 20-22 minutes.[2]

-

The mixture is held at 60°C and refluxed for 1 hour to ensure complete hydrolysis of the enol ether.[2]

-

Following hydrolysis, the mixture is cooled to 0°C and allowed to stand for phase separation.[2]

-

-

Work-up and Extraction:

-

The lower aqueous layer is separated and extracted twice with the original organic solvent (e.g., methyl tertiary butyl ether, toluene, or THF).[2]

-

All organic phases are combined.[2]

-

The combined organic phase is washed with water until the pH is neutral.[2]

-

The organic solvent is then concentrated under reduced pressure (300mm Hg).[2]

-

-

Crystallization and Purification:

-

Ethyl acetate is added to the concentrated organic residue. A typical ratio is 22mL of ethyl acetate per gram of the initial this compound.[2]

-

The mixture is heated to 60°C to dissolve the solid.[2]

-

The solution is then slowly cooled to 10°C over 20 minutes and stirred at this temperature for an additional 30 minutes to induce crystallization.[2]

-

The crystalline product is collected by suction filtration and dried to yield levonorgestrel.[2]

-

Conclusion

The synthesis of levonorgestrel from this compound represents a robust and industrially viable pathway. The key steps of stereoselective ethynylation and acid-catalyzed hydrolysis are well-established transformations in steroid chemistry. The provided protocols, derived from patent literature, offer a framework for understanding the practical execution of this synthesis. The quantitative data indicate that high yields and purity can be achieved through careful control of reaction conditions. This guide serves as a comprehensive technical resource for professionals engaged in the research and development of steroidal pharmaceuticals.

References

- 1. Synthesis process of levonorgestrel by this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101982472A - Synthesis process of levonorgestrel by this compound - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 2322-77-2 | Benchchem [benchchem.com]

- 6. Buy this compound (EVT-307271) | 2322-77-2 [evitachem.com]

- 7. Buy this compound | 2322-77-2 | > 95% [smolecule.com]

- 8. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. CN111647035A - Preparation method of levonorgestrel - Google Patents [patents.google.com]

- 10. CN101982472B - Synthesis process of levonorgestrel by this compound - Google Patents [patents.google.com]

An In-Depth Toxicological Profile of Methoxydienone (CAS 2322-77-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (CAS 2322-77-2), also known as 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS). While not approved for medical use, it has been identified in dietary supplements marketed for bodybuilding. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative data, detailed experimental protocols for key assays, and a discussion of its mechanism of action. The information presented is intended to serve as a resource for researchers, scientists, and professionals in drug development to understand the potential toxicological profile of this compound.

Introduction

This compound is a synthetic steroid that falls under the category of anabolic-androgenic steroids.[1] It is structurally related to other AAS and is believed to exert its effects primarily through interaction with the androgen and progesterone receptors. Due to its unapproved status and its appearance in the unregulated supplement market, a thorough understanding of its toxicological properties is crucial for risk assessment and regulatory purposes.

Toxicological Data Summary

The available toxicological data for this compound is limited. However, based on information from safety data sheets and comparative analysis with other anabolic steroids, a preliminary toxicological profile can be summarized.

Acute Toxicity

Quantitative acute toxicity data for this compound is available for oral and dermal routes in rats.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [2] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [2] |

Genotoxicity and Carcinogenicity

Anabolic-Androgenic Ratio

The anabolic-to-androgenic ratio of a steroid is a key indicator of its relative muscle-building to masculinizing effects.

| Parameter | Value (relative to Testosterone Propionate) | Reference |

| Anabolic Activity | 54 | [3][4] |

| Androgenic Activity | 27 | [3][4] |

| Anabolic:Androgenic Ratio | 2:1 | [3][4] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be through its interaction with steroid hormone receptors, specifically the androgen receptor (AR) and the progesterone receptor (PR).

Androgen Receptor Signaling

As an agonist of the androgen receptor, this compound can mimic the effects of endogenous androgens like testosterone. This interaction is thought to be responsible for its anabolic effects on muscle tissue. The binding of this compound to the AR can initiate a cascade of cellular events leading to changes in gene expression and protein synthesis.

Progesterone Receptor Signaling

This compound is also reported to have progestogenic activity, suggesting it can bind to and activate the progesterone receptor. This interaction could contribute to its overall endocrine-disrupting effects.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicological properties of a substance. The following sections outline the methodologies for key experiments relevant to this compound.

Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger bioassay is the gold-standard in vivo assay for assessing the androgenic and anti-androgenic properties of a substance.[5][6]

Protocol Summary:

-

Animal Model: Peripubertal male rats (e.g., Sprague-Dawley).

-

Procedure:

-

Animals are castrated to minimize endogenous androgen influence.

-

Following a recovery period, animals are treated with the test substance (this compound), a vehicle control, and a positive control (e.g., testosterone propionate) for 10 consecutive days.

-

Approximately 24 hours after the final dose, animals are euthanized.

-

Androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are dissected and weighed.

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to the control groups to determine androgenic or anti-androgenic effects.

Androgen and Progesterone Receptor Competitive Binding Assays

These in vitro assays are used to determine the binding affinity of a substance to the androgen and progesterone receptors.

Protocol Summary:

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

-

Procedure:

-

A preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test substance.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured.

-

-

Data Analysis: A competition curve is generated to determine the IC50 (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be calculated.

Genotoxicity Assays

A battery of in vitro genotoxicity tests is typically used to assess the potential of a substance to cause genetic damage.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[7][8][9]

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosome breakage and loss in cultured mammalian cells.[10][11][12]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies structural chromosomal abnormalities in cultured mammalian cells.[13][14]

Potential Adverse Effects

Based on its classification as an anabolic-androgenic steroid, chronic use or high-dose exposure to this compound may lead to a range of adverse health effects, including:

-

Hepatotoxicity: Liver damage is a known risk associated with the use of some AAS.

-

Cardiovascular Effects: Anabolic steroids can negatively impact the cardiovascular system.

-

Endocrine Disruption: As an exogenous steroid, this compound can disrupt the body's natural hormonal balance, potentially leading to side effects such as infertility, gynecomastia in males, and virilization in females.[15][16]

-

Behavioral Changes: Mood swings and aggression have been associated with AAS use.[15][16]

Conclusion

The available toxicological data for this compound (CAS 2322-77-2) is limited, with a notable lack of comprehensive studies on its genotoxicity, carcinogenicity, and chronic toxicity. The acute toxicity appears to be low based on the available LD50 data. Its mechanism of action is consistent with other anabolic-androgenic steroids, primarily through interaction with the androgen and progesterone receptors. The anabolic-to-androgenic ratio suggests a greater anabolic than androgenic potential. However, the potential for significant adverse effects, including hepatotoxicity, cardiovascular issues, and endocrine disruption, warrants caution. Further in-depth toxicological studies following standardized protocols are necessary to fully characterize the risk profile of this compound for human health. This guide provides a foundational understanding of the known and potential toxicology of this compound and highlights the critical data gaps that need to be addressed by the scientific community.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound [a.osmarks.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. bulldog-bio.com [bulldog-bio.com]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. Vipragen| In Vivo Mouse Erythrocytes Micronucleus Test (OECD 474, ICH S2R1) in India [vipragen.com]

- 11. Report from the In Vitro Micronucleus Assay Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pexacy.com [pexacy.com]

- 13. criver.com [criver.com]

- 14. genedirex.com [genedirex.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-depth Technical Guide to the Physicochemical Properties of C20H28O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C20H28O2 represents a class of compounds known as retinoids, which are structurally related to vitamin A. These molecules play critical roles in various biological processes, including cell growth, differentiation, and apoptosis. The most prominent isomers—tretinoin (all-trans-retinoic acid), isotretinoin (13-cis-retinoic acid), and alitretinoin (9-cis-retinoic acid)—have been extensively studied and developed as therapeutic agents, primarily in dermatology for the treatment of acne and psoriasis, and in oncology for certain types of cancer.[1][2] This guide provides a comprehensive overview of the physicochemical properties of these key C20H28O2 isomers, detailed experimental protocols for their characterization, and an illustrative representation of their common signaling pathway.

Physicochemical Properties of Key C20H28O2 Isomers

The physicochemical properties of retinoids are crucial for their formulation, delivery, and biological activity. While sharing the same molecular formula, the geometric isomerism of these compounds leads to distinct properties, influencing their stability and therapeutic efficacy.

Table 1: Physicochemical Data for Tretinoin (all-trans-retinoic acid)

| Property | Value | Reference |

| Molecular Weight | 300.44 g/mol | [3][4] |

| Melting Point | 180-182 °C | [5][6] |

| Appearance | Yellow to light-orange crystalline powder | [7] |

| Solubility | Practically insoluble in water. Soluble in methanol, ethanol, acetone, chloroform, and dichloromethane. | [6] |

| pKa | ~4.73 (Predicted) | [6] |

| LogP | 6.3 | [6] |

| UV max (in ethanol) | 350 nm | [5] |

| Stability | Unstable to light, oxygen, and heat. | [5] |

Table 2: Physicochemical Data for Isotretinoin (13-cis-retinoic acid)

| Property | Value | Reference |

| Molecular Weight | 300.44 g/mol | [8][9] |

| Melting Point | 172-175 °C | [10] |

| Appearance | Yellow-orange to orange crystalline powder | [9] |

| Solubility | Practically insoluble in water. Soluble in methylene chloride, slightly soluble in ethanol. | [10] |

| pKa | ~4.7 (Predicted) | |

| LogP | 6.3 | [8] |

| Stability | Sensitive to air, heat, and light, especially in solution. | [10] |

Table 3: Physicochemical Data for Alitretinoin (9-cis-retinoic acid)

| Property | Value | Reference |

| Molecular Weight | 300.44 g/mol | [11] |

| Melting Point | 189-191 °C | [11][12] |

| Appearance | Pale yellow solid | [11] |

| Solubility | Insoluble in water. Soluble in chloroform (50 mg/ml), DMSO (~25 mg/ml), ethanol (25 mg/ml), and acetone (25 mg/ml). | [11] |

| pKa | ~4.73 (Predicted) | [11] |

| LogP | 6.3 (Calculated) | [13] |

| Stability | Sensitive to light and air. |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline organic compound is finely crushed into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.[1][15]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially near the expected melting point.[16]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[14] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[1]

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity are used, such as water, ethanol, and dichloromethane.

-

Sample Preparation: A known mass of the compound (e.g., 1-5 mg) is placed in a small test tube or vial.[17]

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[17]

-

Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to reach equilibrium.[17][18]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is insoluble, the process can be repeated with gentle heating, noting any changes.

-

Quantitative Analysis (Optional): For a precise solubility value, a saturated solution is prepared, and the concentration of the dissolved solute in the supernatant is determined using techniques like UV-Vis spectroscopy or HPLC after filtration.[18]

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.[19]

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution from a burette.[19][20]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[19]

Signaling Pathway

Retinoids exert their biological effects by modulating gene expression through nuclear receptors. The canonical retinoic acid signaling pathway is a key mechanism underlying their therapeutic actions.

Caption: The Retinoid Signaling Pathway.

Pathway Description: Retinoids like tretinoin and isotretinoin enter the cell and bind to cellular retinoic acid-binding proteins (CRABPs) in the cytoplasm.[21] This complex is transported to the nucleus, where the retinoid is released and binds to the Retinoic Acid Receptor (RAR).[22][23] RAR then forms a heterodimer with the Retinoid X Receptor (RXR).[22][24] This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[23][25] This binding modulates the transcription of these genes, leading to changes in protein expression that ultimately control cellular processes such as differentiation, proliferation, and apoptosis.[22][25]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.ws [chem.ws]

- 3. Update: Mechanisms of Topical Retinoids in Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. medkoo.com [medkoo.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Retinoic acid | 302-79-4 [chemicalbook.com]

- 7. Retinoic Acid | C20H28O2 | CID 444795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13-cis-retinoic acid,Isotretinoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Isotretinoin | C20H28O2 | CID 5282379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isotretinoin | 4759-48-2 [chemicalbook.com]

- 11. Cas 5300-03-8,9-CIS-RETINOIC ACID | lookchem [lookchem.com]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. 9-Cis-Retinoic Acid | C20H28O2 | CID 449171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. youtube.com [youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. quora.com [quora.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorfrancis.com [taylorfrancis.com]

- 25. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

Methoxydienone: A Technical Analysis of its Anabolic-to-Androgenic Ratio

For Researchers, Scientists, and Drug Development Professionals

Abstract